molecular formula C13H11IO B010812 1-(Benzyloxy)-4-iodobenzene CAS No. 19578-68-8

1-(Benzyloxy)-4-iodobenzene

Cat. No. B010812
CAS RN: 19578-68-8
M. Wt: 310.13 g/mol
InChI Key: MPWFGAWFTAZWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of "1-(Benzyloxy)-4-iodobenzene" and related compounds typically involves strategic functionalization of benzene rings through processes such as C-H activation, C-O/S bond formation, and the introduction of iodine substituents. A notable example is the organocatalytic synthesis of benzoxazoles and benzothiazoles using aryl iodide, highlighting a method for constructing functionalized molecules through oxidative C-H functionalization and C-O/S bond formation under environmentally benign conditions (Alla, Sadhu, & Punniyamurthy, 2014).

Molecular Structure Analysis

The molecular structure of compounds related to "1-(Benzyloxy)-4-iodobenzene" showcases interesting features such as steric effects and bond angles, which are critical in determining their reactivity and physical properties. For instance, bulky benzenes synthesized through the reaction of hexabromobenzene with Grignard reagents followed by iodination exhibit unique structural distortions due to steric pressures, affecting their electronic and physical properties (Shah et al., 2003).

Chemical Reactions and Properties

"1-(Benzyloxy)-4-iodobenzene" participates in a variety of chemical reactions, leveraging the reactivity of the iodine and benzyloxy groups. These reactions include palladium-catalyzed coupling processes, heteroarylation, and acylation, enabling the synthesis of complex organic molecules with high precision and efficiency (Zhang et al., 2018).

Scientific Research Applications

  • Iodobenzene derivatives, like 1-(Benzyloxy)-4-iodobenzene, catalyze oxidative C-H amination of N-substituted amidines, producing benzimidazoles at room temperature (Alla, Kumar, Sadhu, & Punniyamurthy, 2013).

  • They are used in synthesizing enantiomerically enriched dihydrobenzofurans, through a process involving the preparation, resolution, and cyclization of 1-benzyloxy-2-oxiranylmethylbenzenes (Bhoga, 2005).

  • In the synthesis of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine, iodobenzene-catalyzed cyclization plays a crucial role (Moroda & Togo, 2008).

  • Iodobenzene derivatives contribute to the synthesis of hydrocarbons capable of diyl formation, showcasing their role in the creation of complex organic compounds (Wittig, 1980).

  • They are involved in the mild and efficient oxidation of benzil-α-arylimino oximes to produce quinoxaline-1-oxides (Aggarwal, Sumran, Saini, & Singh, 2006).

  • Their thermal chemistry on Pt(111) surfaces leads to the formation of benzyne and plays a role in dissociative reactions, highlighting their utility in surface science and catalysis (Cabibil, Ihm, & White, 2000).

Safety And Hazards



  • Toxicity : Iodinated compounds can be toxic. Handle with care.

  • Irritant : May cause skin and eye irritation.

  • Flammability : Non-flammable.


8.

Future Directions


1-(Benzyloxy)-4-iodobenzene has potential applications in:



  • Medicinal Chemistry : Explore its pharmacological properties.

  • Materials Science : Investigate its role in organic electronics or catalysts.


properties

IUPAC Name

1-iodo-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWFGAWFTAZWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941347
Record name 1-(Benzyloxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-iodobenzene

CAS RN

19578-68-8
Record name Benzene, 1-iodo-4-(phenylmethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Benzyloxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzyloxy)-4-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2.4 g of 50% sodium hydride in oil is added at 0° C. and under an inert atmosphere to 10 g of para-iodo-phenol in 150 ml of dimethylformamide, the mixture is maintained under agitation for 30 minutes and 5.9 ml of benzyl bromide is added. After agitation for 30 minutes while allowing the reaction medium to return to ambient temperature, the reaction medium is poured onto ice and a precipitation of the product is observed. After drying, 14.7 g of expected product is obtained.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A reaction mixture composed of 21.40 g (95.3 mmol) of 98% 4-iodophenol, 12.19 g (95.3 mmol) of 99% benzyl chloride, 20.73 g (150 mmol) of potassium carbonate and 250 ml of acetone was heated to reflux temperature and heated to boiling for 30 hours. After cooling to room temperature, the reaction mixture was filtered. The filtrate was concentrated and then cooled in an ice bath, in the course of which a solid precipitated out. This was removed by means of a blue-band filter and then dried. The crude product (23.22 g) was recrystallized from 70 ml of ethanol. 17.20 g (58% of theory) of colorless microcrystals having an m.p. of 61-62° C. (lit. 62° C.) were obtained.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
12.19 g
Type
reactant
Reaction Step Two
Quantity
20.73 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

4-iodoanisole (10.12 g, 0.046 mole), benzyl bromide (8.00 g, 0.046 mole), and potassium carbonate (6.31 g, 0.046 mole) in acetone (20 ml) were refluxed for 24 hours. Water was added and the aqueous layer extracted with ether (3×100 ml). The combined organic layers were washed with 2M NAOH (2×150 ml) and dried over anhydrous potassium carbonate. Evaporation of the solvent followed by crystallisation from methanol yielded 12.57 g (88%) benzyl 4-iodophenyl ether.
Quantity
10.12 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a 500 mL 3-necked flask equipped with reflux condenser, addition funnel, nitrogen inlet and magnetic stirring was added 50.0 g (0.277 mol, 1.0 eq.) 4-iodophenol (Aldrich), 37.69 g (0.2727 mol, 1.2 eq.) potassium carbonate (Fischer) and 250 mL dimethylformamide (DMF) and the mixture was heated to 65° C. for 20 minutes. To the addition funnel was added 48.61 g (0.284 mol., 1.25 eq) benzylbromide (Aldrich) and 50 mL DMF. The heat was turned off and the contents of the addition funnel were added dropwise over 15 minutes during which time an exotherm to 75° C. was produced with salt formation. Heating was resumed at 45° C. for an additional 20 hours after which liquid chromatography (LC) indicated complete conversion. The mixture was poured onto ice and extracted with Et2O, dried over sodium sulfate (Na2SO4), reduced in vacuo and recrystallized from ethanol giving 44.2 g of 1 as tan crystals (m.p.=55°-56° C.) in 63 percent isolated yield (99 percent by LC). It had the following spectral properties. 1H NMR (250 MHz, CDCl3): δ4.82 (s,2H), 6.54 (d), 7.12-7.2 (m), 7.34 (d). 13C NMR (63 MHz, CDCl3 : δ70.1, 117.3, 127.4, 128.1, 128.6, 136.5, 138.2, 158.7. HRMS m/z (EI) calcd (found) for C13H11 OI=309.9855 (309.9851).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
37.69 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
48.61 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 309.9851 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-4-iodobenzene
Reactant of Route 2
Reactant of Route 2
1-(Benzyloxy)-4-iodobenzene
Reactant of Route 3
Reactant of Route 3
1-(Benzyloxy)-4-iodobenzene
Reactant of Route 4
Reactant of Route 4
1-(Benzyloxy)-4-iodobenzene
Reactant of Route 5
Reactant of Route 5
1-(Benzyloxy)-4-iodobenzene
Reactant of Route 6
Reactant of Route 6
1-(Benzyloxy)-4-iodobenzene

Citations

For This Compound
30
Citations
B Sun, L Ning, HC Zeng - Journal of the American Chemical …, 2020 - ACS Publications
… The reaction between 1-benzyloxy-4-iodobenzene and … Pd leaching, whereas 1-benzyloxy-4-iodobenzene (14.8 × 5.8 × … the same aryl halide 1-benzyloxy-4-iodobenzene could reach a …
Number of citations: 45 pubs.acs.org
P Rabet, S Wagschal, S Lemaire - Synlett, 2017 - thieme-connect.com
Herein, we report the catalyst-free addition of organozinc species to glycal derivatives and dihydropyrans in a toluene/n-dibutyl ether solvent mixture via a Ferrier rearrangement at room …
Number of citations: 1 www.thieme-connect.com
K Murakami, H Yorimitsu, K Oshima - Organic Letters, 2009 - ACS Publications
… A THF solution of 1-benzyloxy-4-iodobenzene (372 mg, 1.2 mmol), Pd 2 (dba) 3 (6.9 mg, 0.0075 mmol), and PPh 3 (7.9 mg, 0.030 mmol) was added to the solution. The mixture was …
Number of citations: 60 pubs.acs.org
K Vaňková, M Rahm, J Choutka… - … –A European Journal, 2021 - Wiley Online Library
… Especially, 5-iodo-1,2,3-trimethoxybenzene and 1-benzyloxy-4-iodobenzene provided the expected products (5 b and 5 c) in excellent yields (89 % and 94 %). Compared to aromatic …
O Gavat, TMN Trinh, E Moulin, T Ellis… - Chemical …, 2018 - pubs.rsc.org
A clickable fullerene hexa-adduct scaffold has been functionalized with twelve triarylamine subunits. The light-triggered self-assembly of this molecular unit leads to 3D honeycomb-like …
Number of citations: 8 pubs.rsc.org
AM Thompson, HS Sutherland, BD Palmer… - Journal of medicinal …, 2011 - ACS Publications
New analogues of antitubercular drug PA-824 were synthesized, featuring alternative side chain ether linkers of varying size and flexibility, seeking drug candidates with enhanced …
Number of citations: 75 pubs.acs.org
L Liu, Y Tang, K Wang, T Huang… - The Journal of Organic …, 2021 - ACS Publications
A facile and general method for constructing carbon–heteroatom (C–P, C–O, C–S, and C–N) bonds via C–N cleavage of benzyl ammonium salts under transition-metal-free conditions …
Number of citations: 17 pubs.acs.org
BS Kadu - Catalysis Science & Technology, 2021 - pubs.rsc.org
… Pd/FeOx@SiO 2 -600, 1-benzyloxy-4-iodobenzene and 4-benzyloxyphenylboronic acid, and K … with aryl halide, viz., 1-benzyloxy-4-iodobenzene. Boronic acids, like phenylboronic acid …
Number of citations: 92 pubs.rsc.org
S Debnath, S Mondal - Synthesis, 2016 - thieme-connect.com
An efficient method for the synthesis of benzo-δ-sultams [(4Z)-4-benzylidene-2-(arylmethyl)-3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxides] via palladium(0)-catalyzed …
Number of citations: 11 www.thieme-connect.com
C Kahrs, MS Wickleder… - European Journal of …, 2018 - Wiley Online Library
Sulfonic acids serve as interesting, yet not intensively studied alternatives to carboxylic acids as linker units in coordination polymers. In this study, we present the synthesis of hybrid …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.